2-Cyclopropoxy-5-isopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE is an organic compound that belongs to the class of anilines, which are aromatic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE can be achieved through several methods, including:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE may involve large-scale reductive amination or coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a precursor for the development of biologically active compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs or treatments.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: This compound is similar in structure but lacks the cyclopropoxy group.
Cyclopropylamine: This compound contains a cyclopropyl group but lacks the aromatic ring and isopropyl group.
Uniqueness
2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE is unique due to the presence of both the cyclopropoxy and isopropyl groups attached to the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-3-6-12(11(13)7-9)14-10-4-5-10/h3,6-8,10H,4-5,13H2,1-2H3 |
InChI Key |
RMHSWAIYJAEDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.